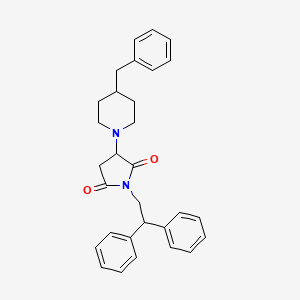![molecular formula C20H19ClN2O2 B11656819 3-chloro-1-(2,4-dimethylphenyl)-4-[(3,5-dimethylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B11656819.png)
3-chloro-1-(2,4-dimethylphenyl)-4-[(3,5-dimethylphenyl)amino]-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-CHLORO-1-(2,4-DIMETHYLPHENYL)-4-[(3,5-DIMETHYLPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE is an organic compound that belongs to the class of pyrrole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-1-(2,4-DIMETHYLPHENYL)-4-[(3,5-DIMETHYLPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Chlorination: Introduction of the chlorine atom can be done using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Amination: The amino group can be introduced through nucleophilic substitution reactions using appropriate amines.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of amines or other reduced forms.
Substitution: The chlorine atom in the compound can be substituted by other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution could produce a variety of substituted pyrrole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
Biologically, pyrrole derivatives are often studied for their potential as pharmaceuticals. This compound might exhibit interesting biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects. It might serve as a lead compound for the development of new drugs.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-CHLORO-1-(2,4-DIMETHYLPHENYL)-4-[(3,5-DIMETHYLPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-DIMETHYLPHENYL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE
- 3-CHLORO-1-(2,4-DIMETHYLPHENYL)-4-AMINO-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE
Uniqueness
The presence of both chlorine and dimethylphenyl groups in 3-CHLORO-1-(2,4-DIMETHYLPHENYL)-4-[(3,5-DIMETHYLPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE might confer unique chemical and biological properties compared to its analogs. These structural features could influence its reactivity, stability, and interaction with biological targets.
Properties
Molecular Formula |
C20H19ClN2O2 |
|---|---|
Molecular Weight |
354.8 g/mol |
IUPAC Name |
3-chloro-4-(3,5-dimethylanilino)-1-(2,4-dimethylphenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C20H19ClN2O2/c1-11-5-6-16(14(4)8-11)23-19(24)17(21)18(20(23)25)22-15-9-12(2)7-13(3)10-15/h5-10,22H,1-4H3 |
InChI Key |
FECYDXJCAGQZQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C(=C(C2=O)Cl)NC3=CC(=CC(=C3)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B11656755.png)
![propyl 2-{[(3-methyl-2-phenylquinolin-4-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11656764.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-[3-(1,3-benzodioxol-5-yl)-4-phenylbutyl]acetamide](/img/structure/B11656787.png)
![(5E)-5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(4-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11656794.png)
methanone](/img/structure/B11656800.png)
![N-benzyl-N-[4-({(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}carbonyl)phenyl]methanesulfonamide](/img/structure/B11656803.png)
![3-(3,4-dimethoxyphenyl)-11-(3-nitrophenyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B11656807.png)

![Tetramethyl 5',5',7',9'-tetramethyl-6'-(2-oxo-2-phenylethyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11656820.png)


![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B11656836.png)
![1-benzyl-N-{(E)-[4-(diethylamino)phenyl]methylidene}-1H-benzimidazol-2-amine](/img/structure/B11656842.png)
![4-methyl-3-[(4-methylbenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11656844.png)
